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Introduction

Vafidemstat (ORY-2001) is an orally bioavailable small molecule in clinical development for a
range of neurological and psychiatric disorders.[1][2] It functions as a covalent inhibitor of the
epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] LSD1
plays a crucial role in gene transcription by demethylating histone 3 at lysine 4 and 9 (H3K4
and H3K9), thereby modulating chromatin structure.[3] Vafidemstat has been engineered for
central nervous system (CNS) indications, and this guide provides a detailed examination of its
pharmacokinetic profile and brain penetrance characteristics.[1]

Pharmacokinetics

The pharmacokinetic properties of vafidemstat have been primarily characterized in a first-in-
human, single-center, randomized, double-blind, placebo-controlled Phase I clinical trial
involving healthy young and older adult volunteers.[3][4][5] The study included single ascending
dose (SAD) and multiple ascending dose (MAD) cohorts.[3][4]

Absorption

Vafidemstat demonstrates rapid oral absorption, with the time to reach maximum plasma
concentration (Tmax) ranging from 0.5 to 2 hours after administration.[4][6]
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Distribution

The mean apparent volume of distribution (Vd/F) of vafidemstat is approximately 150 L,
suggesting a low-to-moderate distribution into tissues.[4]

Metabolism and Elimination

Vafidemstat has a relatively long terminal half-life (t*2) of approximately 20 to 30 hours.[4][6]
The apparent clearance (CL/F) is low, around 6 L/h.[4] After 5 days of repeated administration,
a moderate systemic accumulation is observed, with a steady state being reached by day 5.[4]

[6]

Dose Proportionality

In the single ascending dose cohorts, vafidemstat exposure, as measured by the maximum
plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC),
was found to be approximately dose-proportional.[4][6] However, in the multiple ascending
dose study, a tendency for a more than proportional increase in plasma concentrations was
noted at doses of 2.5 mg/day and higher.[4][6] This may suggest saturation of drug absorption
or elimination pathways at higher doses.[6]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of vafidemstat from the
Phase | clinical trial in healthy young volunteers.

Table 1: Pharmacokinetic Parameters of Vafidemstat After Single Ascending Doses (SAD)[4]

AUCO-t AUCO-inf

Dose (mg) Cmax (ng/mL) (ng-himL) (ng-himL) t% (h)
0.2 0.48 6.8 7.9 23.9
0.6 1.4 21.8 24.3 245
15 35 60.1 67.2 26.3
2.5 5.8 108.7 120.5 27.2
4.0 9.6 185.3 201.5 26.8
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Data are presented as mean values. AUCO-t: Area under the plasma concentration-time curve
from time zero to the last measurable concentration. AUCO—inf: Area under the plasma
concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. t¥%z:
Terminal half-life.

Table 2: Pharmacokinetic Parameters of Vafidemstat After Multiple Ascending Doses (MAD)
on Day 5[4]

Dose (mgl/day) Cmax,ss (ng/mL) AUCO0-24,ss (ng-h/mL)
0.2 0.8 12.5

0.6 2.5 40.8

1.0 4.4 70.9

15 6.8 114.7

2.5 13.1 225.1

4.0 25.1 441.6

Data are presented as mean values. AUC0-24,ss: Area under the plasma concentration-time
curve over a 24-hour dosing interval at steady state. Cmax,ss: Maximum plasma concentration
at steady state.

Brain Penetrance

A critical characteristic of vafidemstat is its ability to cross the blood-brain barrier (BBB) and
engage its target in the CNS.[1][4]

Cerebrospinal Fluid (CSF) Penetration

In a substudy of the Phase I trial, vafidemstat concentrations were measured in the
cerebrospinal fluid (CSF) of healthy volunteers after single doses of 2 mg and 4 mg.[4] The
results demonstrated that vafidemstat penetrates the CNS, with quantifiable concentrations
detected as early as 2 hours post-dose.[4] The mean CSF-to-unbound plasma concentration
ratio was 0.81, suggesting that vafidemstat is not a significant substrate for efflux transporters
at the BBB in humans.[4]
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Table 3: Vafidemstat Concentrations in CSF and Unbound Plasma[4]

AUCO- CSF/Plasma
Cmax,u AUCO0-24,u Cmax,CSF
Dose (mg) 24,CSF Unbound
(ng/mL) (ng-h/mL) (ng/mL) .
(ng-h/mL) Ratio
2 0.14 2.4 0.12 2.0 0.83
4 0.28 4.8 0.22 3.8 0.79

Data are presented as mean values. AUC0-24,CSF: Area under the CSF concentration-time
curve over 24 hours. AUC0-24,u: Area under the unbound plasma concentration-time curve
over 24 hours. Cmax,CSF: Maximum CSF concentration. Cmax,u: Maximum unbound plasma
concentration.

Experimental Protocols
Phase | Clinical Trial (NCT02019126)

Study Design: This was a single-center, randomized, double-blind, placebo-controlled Phase |
trial.[3][4] It consisted of a single ascending dose (SAD) part in healthy young male volunteers,
a multiple ascending dose (MAD) part in healthy young and older adult male and female
subjects, and an open-label CNS penetration substudy.[3][4]

e SAD Cohorts: Healthy young male volunteers received single oral doses of vafidemstat
(0.2, 0.6, 1.5, 2.5, and 4 mg) or placebo.[4]

e MAD Cohorts: Healthy young and older adult subjects received daily oral doses of
vafidemstat (0.2, 0.6, 1.0, 1.5, 2.5, and 4.0 mg) or placebo for 5 consecutive days.[4]

o CSF Substudy: A separate cohort of healthy volunteers received single oral doses of 2 mg or
4 mg of vafidemstat for the assessment of CSF pharmacokinetics.[4]

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after
drug administration to determine plasma concentrations of vafidemstat. In the CSF substudy,
CSF samples were collected via lumbar puncture at specified time points.[4]
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Analytical Method: Vafidemstat concentrations in human plasma and CSF were determined
using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
This highly sensitive method had a lower limit of quantification of 10 pg/mL for plasma and 50
pg/mL for CSF.[7] The assay utilized electron spray ionization in positive ion mode with a
deuterated internal standard of vafidemstat.[7] Sample processing involved liquid-liquid
extraction with ethyl acetate.[7]

Preclinical Brain Tissue Analysis

In preclinical studies, such as those using the SAMP8 mouse model of accelerated aging and
Alzheimer's disease, brain tissue is analyzed to assess the effects of vafidemstat.[7]

Tissue Homogenization: Brain tissue is homogenized in an ice-cold lysis buffer.[7] A common
ratio is 10:1 (volume of buffer to weight of tissue).[8] The homogenization is typically performed
using a mechanical homogenizer.[8]

Protein Extraction: Following homogenization, the samples are centrifuged at high speed (e.g.,
20,000 x g) at 4°C to pellet cellular debris.[7] The resulting supernatant, containing the
extracted proteins, is then collected for further analysis, such as protein concentration
determination and specific biomarker assays.[7]

Signaling Pathway and Experimental Workflow
Diagrams
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Vafidemstat Mechanism of Action
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Caption: Vafidemstat covalently inhibits LSD1, preventing the demethylation of H3K4me2 and

H3K9me2, leading to altered gene transcription.
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Pharmacokinetic Analysis Workflow
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Caption: Workflow for determining the pharmacokinetic parameters of vafidemstat in clinical
studies.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b611622?utm_src=pdf-body-img
https://www.benchchem.com/product/b611622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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